molecular formula C19H21N3O B2990228 2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide CAS No. 305346-92-3

2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide

Cat. No. B2990228
M. Wt: 307.397
InChI Key: MLYQWXHBMAIDRN-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives are often provided using the B3LYP/6-311++G (d,p) basis set .


Chemical Reactions Analysis

Benzimidazole is a base and can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a melting point of 170 to 172 °C and a pKa of 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .

Scientific Research Applications

Synthetic Procedures and Biological Importance

Benzazoles and their derivatives, including benzimidazoles, have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds are integral in developing pharmacophores for various therapeutic applications, including cytotoxic agents, angiogenesis inhibitors, and apoptosis inducers. Researchers have developed synthetic approaches to guanidinobenzazoles, a category that shares structural motifs with benzimidazoles, to explore their therapeutic potentials further. Such synthetic methodologies are aimed at enhancing the physicochemical and biological properties of these compounds for potential use as therapeutic agents (Rosales-Hernández et al., 2022).

Therapeutic Potentials of Benzothiazoles

Benzothiazoles, another class related to benzimidazoles, have been identified for their extensive pharmaceutical applications. These derivatives possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with some showing potential as antitumor agents. The structural simplicity and ease of synthesis make benzothiazoles attractive for developing chemical libraries that could lead to new chemical entities. This highlights the ongoing importance of benzothiazole nucleus in drug discovery, underlining the relevance of structural analogs in medicinal chemistry (Kamal et al., 2015).

Advancements in Pharmacological Activities

The exploration of the pharmacological activities of benzothiazoles and their derivatives, including potential new drugs within this category, continues to be a priority. The development and synthesis of new compounds within this class aim to unveil novel pharmacophores for therapeutic applications, demonstrating the ongoing research and interest in benzimidazole and related structures for their utility in addressing various health conditions (Ahmed et al., 2012).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling benzimidazole. It is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . They have a wide range of applications, and research is ongoing to develop new drugs based on this class of compounds .

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14(2)22(16-9-5-4-6-10-16)19(23)13-21-15(3)20-17-11-7-8-12-18(17)21/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYQWXHBMAIDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide

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